molecular formula C16H23BO2 B6267281 2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1839662-48-4

2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6267281
CAS No.: 1839662-48-4
M. Wt: 258.2 g/mol
InChI Key: LPRSWHZLECLICP-UHFFFAOYSA-N
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Description

2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a cyclopropane ring fused to a phenylmethyl substituent. This compound belongs to the organoboron family, widely utilized in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science. Its sterically hindered cyclopropyl-phenyl group may enhance stability and influence reactivity in catalytic transformations.

Properties

CAS No.

1839662-48-4

Molecular Formula

C16H23BO2

Molecular Weight

258.2 g/mol

IUPAC Name

2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14(13-10-11-13)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3

InChI Key

LPRSWHZLECLICP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C2CC2)C3=CC=CC=C3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropyl(phenyl)methanol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophilic species. This property is exploited in catalytic processes, such as the Suzuki-Miyaura coupling, where the compound serves as a boron source for the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituent Type Key Functional Groups Molecular Formula Molecular Weight Notable Properties Reference IDs
Target Compound Cyclopropyl-phenylmethyl Boronate ester, cyclopropane C₁₉H₂₅BO₂ 296.21 g/mol Steric hindrance from cyclopropane; potential for enantioselective synthesis -
2-(2-(3-Chloropent-4-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chloro-alkenyl phenyl Boronate ester, chlorine, alkene C₁₈H₂₅BClO₂ 333.65 g/mol 80% yield; used in Pd-catalyzed cross-coupling
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dichloro-dimethoxy phenyl Boronate ester, Cl, OMe C₁₄H₁₈BCl₂O₄ 333.02 g/mol 92% yield; intermediate for indazole-based drug candidates
4,4,5,5-tetramethyl-2-(8-phenyloctyl)-1,3,2-dioxaborolane Alkyl-phenyl Boronate ester, long alkyl chain C₂₀H₃₁BO₂ 314.27 g/mol Hydrophobic; applications in polymer chemistry
2-(3-Methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Sulfonyl-phenyl Boronate ester, SO₂Me C₁₃H₁₉BO₄S 282.17 g/mol Electron-withdrawing group enhances electrophilicity; USP7 inhibitor intermediate
2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fluorinated cyclopropyl-phenyl Boronate ester, F, cyclopropane C₁₅H₂₀BFO₂ 262.13 g/mol Enhanced stability via fluorination; used in medicinal scaffolds

Stability and Steric Effects

  • Cyclopropane-containing boronate esters (e.g., target compound, ) exhibit enhanced steric shielding, reducing hydrolysis rates compared to linear alkyl analogs.
  • Fluorinated derivatives () demonstrate improved thermal stability, with decomposition temperatures >200°C.

Research Findings and Data Tables

Table 1: Yield and Diastereomeric Ratio (dr) of Selected Compounds

Compound Type Synthesis Method Yield (%) dr Application Reference IDs
Dichloro-dimethoxyphenyl Nucleophilic chlorination 92 - Anticancer drug intermediates
Enantioselective cyclopropane Chiral ligand catalysis 97 >20:1 Asymmetric synthesis
Chloro-alkyl Electrochemical coupling 71–79 - Alkyl halide cross-coupling

Table 2: Thermal Stability of Boronate Esters

Compound Type Decomposition Temperature (°C) Solubility (THF) Reactivity in Suzuki Coupling Reference IDs
Sulfonyl-phenyl 180–200 High High
Cyclopropyl-phenyl >200 Moderate Moderate
Alkyl-phenyl 150–170 Low Low

Biological Activity

2-[Cyclopropyl(phenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C16H23BO2
  • Molecular Weight : 258.2 g/mol
  • CAS Number : 1839662-48-4
  • IUPAC Name : this compound

The compound functions primarily as a Lewis acid due to the presence of the boron atom. This property allows it to form stable complexes with various nucleophiles, facilitating reactions such as the Suzuki-Miyaura cross-coupling. Such reactions are vital in organic synthesis for forming carbon-carbon bonds and have implications in drug development and material science.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : The compound has been investigated for its potential as a non-nucleoside inhibitor of the Hepatitis C virus (HCV). Studies have shown that modifications in its structure can lead to significant improvements in inhibitory potency against HCV's NS5B polymerase .
  • Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes (CYPs), which play crucial roles in drug metabolism. For instance, one study reported an IC50 value of 0.34 μM for CYP3A4 inhibition . This suggests potential drug-drug interaction risks when co-administered with other medications metabolized by CYP enzymes.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Hepatitis C Virus Inhibition :
    • A study evaluated a series of compounds similar to this compound for their ability to inhibit HCV replication. The findings indicated that specific structural modifications could enhance antiviral efficacy significantly.
    CompoundEC50 (nM)CYP3A4 IC50 (μM)
    1<500.34
    2>50>5
    3<100>5
  • Cytotoxicity and Selectivity :
    • Another investigation assessed the cytotoxic effects of derivatives on cancer cell lines versus normal cells. Some derivatives demonstrated selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 μM .

Research Findings

Recent studies have focused on optimizing the synthesis and modifying the structure of this compound to enhance its biological activity:

  • Synthesis Techniques : The synthesis typically involves reacting cyclopropyl(phenyl)methanol with bis(pinacolato)diboron under basic conditions. This method has been refined for better yields and purity.
  • Biological Evaluations : Ongoing research continues to evaluate the pharmacological properties and therapeutic potential of this compound in various disease models.

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